![molecular formula C14H20N4O2 B2936554 Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 2411293-92-8](/img/structure/B2936554.png)
Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone, also known as OPMP, is a compound belonging to the class of pyrimidine-based piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The exact mechanism of action of Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. By modulating the activity of this receptor, Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone may have potential therapeutic effects on various disorders.
Biochemical and Physiological Effects:
Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise modulation of the receptor's activity, which is important for studying its role in various physiological processes. However, one limitation of using Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone is its potential toxicity and side effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone. One area of interest is its potential as a therapeutic agent for the treatment of various neurological disorders. Further studies are needed to investigate its efficacy and safety in human trials. Additionally, the exact mechanism of action of Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone needs to be elucidated to better understand its potential therapeutic effects. Finally, the development of more potent and selective derivatives of Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Synthesis Methods
The synthesis of Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone involves the reaction of 4-(4-propan-2-ylpyrimidin-2-yl)piperazine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanesulfonyl chloride and triethylamine to obtain the final compound, Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone.
Scientific Research Applications
Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a therapeutic agent for the treatment of various disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)11-3-4-15-14(16-11)18-7-5-17(6-8-18)13(19)12-9-20-12/h3-4,10,12H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTGLZJPKAIERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N2CCN(CC2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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